Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C11H24N2O3 and a molecular weight of 232.32 g/mol . This compound is a derivative of carbamic acid and is characterized by the presence of an aminopropoxy group and a dimethylethyl ester group. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with 3-(3-aminopropoxy)propylamine under controlled conditions. The reaction is usually carried out in an appropriate solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The aminopropoxy group can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[3-[(3-hydroxypropyl)methylamino]propyl]-, 1,1-dimethylethyl ester
- N-Boc-4,7,10-trioxatridecane-1,13-diamine
Uniqueness
Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester is unique due to its specific structure, which includes both an aminopropoxy group and a dimethylethyl ester group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[3-[2-(3-aminopropoxy)ethoxy]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O4/c1-13(2,3)19-12(16)15-7-5-9-18-11-10-17-8-4-6-14/h4-11,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENKBTRFJOWPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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